molecular formula C21H22N4OS B2380082 N-phenyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105216-69-0

N-phenyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No. B2380082
CAS RN: 1105216-69-0
M. Wt: 378.49
InChI Key: GPDAHPBTNTXQCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . Another study reported the synthesis of a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives .

Scientific Research Applications

  • Inhibitors of Soluble Epoxide Hydrolase : One study discusses the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a critical functional group for high potency and P450 selectivity, which has implications in drug development and biological pathways (Thalji et al., 2013).

  • Antimicrobial and Antiviral Activities : Research on new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antimicrobial and antiviral activities, indicating potential applications in treating infectious diseases (Reddy et al., 2013).

  • Radiolabeling for PET Imaging : A study involving the synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide demonstrated its potential as a radiotracer for PET imaging, particularly for D3 receptor imaging (Kuhnast et al., 2006).

  • Synthesis of CGRP Receptor Inhibitors : The development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, which involved synthesizing a related piperidine-1-carboxamide compound, highlights applications in treating conditions like migraine (Cann et al., 2012).

  • β-Secretase (BACE1) Inhibitors : A novel series of N‐(2‐(piperazin‐1‐yl)phenyl)aryl carboxamide derivatives were synthesized as BACE1 inhibitors, with implications in Alzheimer's disease research (Edraki et al., 2015).

  • Anticancer Activity : The synthesis and evaluation of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides revealed significant anticancer activity against various cancer cell lines, indicating potential therapeutic applications in oncology (Boddu et al., 2018).

  • PET Imaging of Neuroinflammation : A study on the development of a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) relates to neuroinflammation in neurodegenerative diseases, highlighting the compound's potential in diagnostics (Lee et al., 2022).

  • Preparation of Anti-HIV Agents : Research focusing on the preparation of unsymmetrical bis-ureas as anti-HIV agents using N-methylpiperazine demonstrates the compound's relevance in developing treatments for viral infections (El‐Faham et al., 2008).

properties

IUPAC Name

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(22-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-20-23-19(16-27-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAHPBTNTXQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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